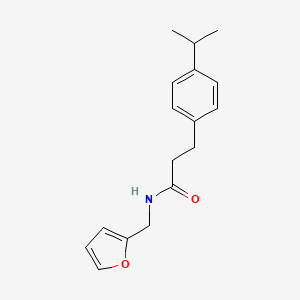![molecular formula C16H23NO2 B4632087 1-[(2,4-二甲基苯氧基)乙酰基]-3-甲基哌啶](/img/structure/B4632087.png)
1-[(2,4-二甲基苯氧基)乙酰基]-3-甲基哌啶
描述
1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine is a compound that belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. It involves specific substituents that grant it unique chemical and physical properties, making it a subject of interest in various chemical research fields.
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine, involves multiple steps, starting from basic piperidine or related precursors. The process may include acetylation, methylation, and introduction of the dimethylphenoxy group. For instance, synthesis approaches for related compounds often employ protection and deprotection strategies, functional group transformations, and condensation reactions (Casy & Jeffery, 1972; Iimura et al., 1989).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for understanding their chemical behavior and reactivity. Structural analyses often rely on spectroscopic methods, including NMR and X-ray crystallography, to determine configurations, conformations, and the arrangement of atoms within the molecule. These analyses reveal the stereochemistry and molecular geometry critical for the compound's chemical properties and reactivity (Jebas et al., 2013).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. These can include nucleophilic substitution reactions, electrophilic additions, and reactions involving the piperidine nitrogen, such as quaternization or deprotonation. The functional groups present in these molecules, such as the acetyl or methoxy groups, significantly influence their chemical reactivity and the types of reactions they undergo (Dinoi et al., 1998).
Physical Properties Analysis
The physical properties of 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, handling, and storage conditions. Research into similar compounds provides insight into how structural elements affect physical characteristics (Ribeiro da Silva et al., 2006).
Chemical Properties Analysis
The chemical properties of 1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are central to its chemical behavior. These properties are determined by the compound's functional groups and molecular structure, influencing its reactions and applications in synthetic chemistry (Sadlej & Jaźwiński, 2021).
科学研究应用
药物化学与生物应用
- 抗增殖作用和 DNA/蛋白质结合:与 1-[(2,4-二甲基苯氧基)乙酰基]-3-甲基哌啶结构类似的化合物,尤其是带有联吡啶配体的双核金(III)氧配合物,已显示出作为细胞毒性和抗癌剂的潜力。它们表现出显着的抗增殖特性,并与蛋白质和 DNA 发生独特的相互作用,这对于了解它们在癌症治疗中的作用机制至关重要 (Casini 等人,2006)。
有机化学与化学反应
甲基哌啶的热化学:对甲基哌啶的热化学的研究,包括类似于 1-[(2,4-二甲基苯氧基)乙酰基]-3-甲基哌啶的化合物,提供了对哌啶环的稳定性和构象行为的见解。这些发现对于开发新的合成方法和了解此类化合物的反应性非常重要 (Ribeiro da Silva 等人,2006)。
与亚胺氧基的反应研究:对亚胺氧基与二恶四环烷的反应的研究,特别是涉及类似的甲基哌啶衍生物,提供了有关这些反应中发生的自由基机制的宝贵信息。这些知识有利于设计和合成新的有机化合物 (Dinoi 等人,1998)。
材料科学与化学性质
相关化合物的合成:对相关化合物的合成进行研究,例如 1-苄基-4-[(5,6-二甲氧基[2-14C]-1-茚满)-2-基]-甲基哌啶盐酸盐,对于开发新材料和药物具有重要意义。这些合成为理解类似化合物的化学性质和潜在应用提供了基础 (Iimura 等人,1989)。
电化学研究:对相关化合物的电化学行为进行研究,例如在二甲基-[1-丁基-2,4-二氧代(1H,3H)嘧啶]四硫富瓦伦的研究中,有助于开发新的电化学传感器和器件。这些研究有助于了解类似化合物的电子性质 (Goldenberg & Neilands,1999)。
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-7-15(14(3)9-12)19-11-16(18)17-8-4-5-13(2)10-17/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYZMGPSLFBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)
![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)
![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4632065.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)
![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)